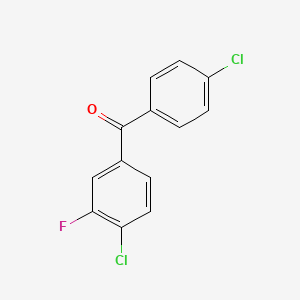

4',4-Dichloro-3'-fluorobenzophenone

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Proton Exchange Membranes

A study by Ghassemi et al. (2004) discussed the synthesis of rigid-rod poly(4′-phenyl-2,5-benzophenone) telechelics, using 2,5-dichloro-4′-phenylbenzophenone and 4-chloro-4′-fluorobenzophenone. These telechelics were selectively sulfonated and used to produce multiblock sulfonated copolymers, forming flexible transparent films. These films exhibited promising water absorption and proton conductivity properties, suggesting their potential application in proton exchange membranes (Ghassemi, Ndip, & Mcgrath, 2004).

Antibacterial Agents

B. S. Holla et al. (2003) synthesized new fluorine-containing triazinones using 2,4-dichloro-5-fluorophenyl and other fluorophenyl groups. These compounds demonstrated promising antibacterial activity in low concentrations. The study highlights the importance of fluorophenyl groups in the synthesis of biologically active molecules (Holla, Bhat, & Shetty, 2003).

Fluorinated Polymers for Engineering Plastics

Shude Xiao et al. (2003) synthesized a fluorinated phthalazinone monomer and its polymers, highlighting their potential as materials for optical waveguides. The polymers demonstrated excellent thermal properties and solubility in common aprotic solvents, making them suitable for applications in engineering plastics and membrane materials (Xiao, Wang, Jin, Jian, & Peng, 2003).

Fuel Cell Applications

D. Kim et al. (2008) investigated sulfonated side-chain grafting units synthesized using sulfonated 4-fluorobenzophenone. The resulting comb-shaped sulfonated polymers showed high proton conductivity, making them suitable as polyelectrolyte membrane materials for fuel cell applications (Kim, Robertson, & Guiver, 2008).

Organic Solar Cells

L. Tan et al. (2016) demonstrated the modification of poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) using 4-halobenzoics, including 4-fluorobenzoic acid. The modified PEDOT:PSS exhibited enhanced conductivity and transparency, making it a viable alternative to traditional indium tin oxide anodes in organic solar cells (Tan, Zhou, Ji, Huang, & Chen, 2016).

Mecanismo De Acción

Target of Action

Similar compounds are often used in the synthesis of high-performance polymers .

Mode of Action

It’s known that halogenated benzophenones can participate in various chemical reactions, including nucleophilic substitution and free radical reactions .

Biochemical Pathways

Benzophenones can undergo reactions at the benzylic position, which can be resonance stabilized .

Result of Action

Similar compounds are often used as precursors in the synthesis of high-performance polymers .

Propiedades

IUPAC Name |

(4-chloro-3-fluorophenyl)-(4-chlorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2FO/c14-10-4-1-8(2-5-10)13(17)9-3-6-11(15)12(16)7-9/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOIFUAIXDUZYTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)Cl)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4',4-Dichloro-3'-fluorobenzophenone | |

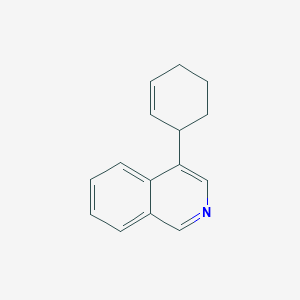

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

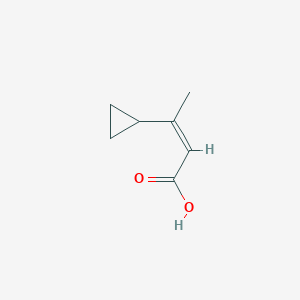

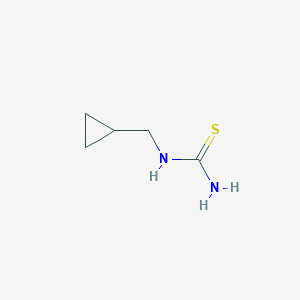

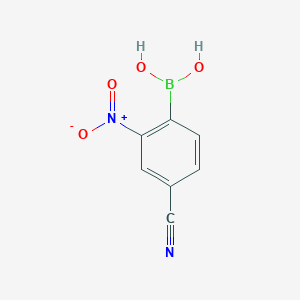

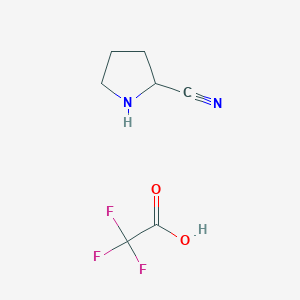

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cycloocta-1,5-diene;(2S,5S)-1-[2-[(2S,5S)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate](/img/structure/B3024976.png)

![[(1-Cyclopentylpiperidin-3-yl)methyl]amine](/img/structure/B3024983.png)

![4-[(2-Chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B3024986.png)